3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
Description
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Properties
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHZNZWEOBBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587932 | |
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924833-38-5 | |
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mass spectrometry of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
Executive Summary
Derivatives of 1,3,4-thiadiazole are recognized for their wide-ranging pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The compound this compound represents a key scaffold in this class, merging the biologically active thiadiazole heterocycle with an aniline moiety. Accurate structural characterization is a prerequisite for its advancement in any drug development pipeline, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose. This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this compound. It is designed for researchers and scientists in pharmaceutical development, offering detailed experimental protocols for both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques, a thorough analysis of the resultant fragmentation patterns, and the causal reasoning behind the proposed analytical strategies.
Introduction to the Analyte and Methodologies
Overview of this compound
The title compound is a heterocyclic aromatic molecule featuring a central 1,3,4-thiadiazole ring substituted with a methyl group at the 5-position and a 3-aminophenyl (meta-aniline) group at the 2-position. This specific arrangement of functional groups dictates its physicochemical properties and, critically, its fragmentation behavior under mass spectrometric analysis. Understanding this behavior is essential for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. For a novel or synthesized compound, it provides two primary pieces of information:
-
Molecular Weight Confirmation: Soft ionization techniques, such as Electrospray Ionization (ESI), can ionize the molecule with minimal fragmentation, providing a clear signal for the molecular ion (e.g., [M+H]⁺) and thus confirming the molecular weight of the synthesized product.
-
Structural Verification: Hard ionization techniques like Electron Impact (EI), or fragmentation techniques like Collision-Induced Dissociation (CID) in tandem MS, break the molecule apart in predictable ways. The resulting fragment ions create a "fingerprint" spectrum that helps to confirm the connectivity of atoms and the identity of functional groups within the molecule.
This guide will leverage both approaches to build a complete mass spectrometric profile of this compound.
Physicochemical Properties and Predicted Mass Data
A foundational step in any MS analysis is the theoretical calculation of the analyte's mass. This data is used to calibrate the instrument and to identify the molecular ion peak in the acquired spectrum.
| Property | Value |
| Chemical Formula | C₉H₉N₃S |
| Average Molecular Weight | 191.25 g/mol |
| Monoisotopic Mass | 191.05172 Da |
| Predicted [M+H]⁺ (ESI) | 192.05954 m/z |
| Predicted M⁺• (EI) | 191.05172 m/z |
Experimental Methodologies
The choice of methodology is dictated by the desired information. For molecular weight confirmation and analysis in liquid samples, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is the gold standard. For detailed structural fragmentation patterns from a pure, volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is highly informative.
Experimental Workflow Overview
The overall process for analyzing the compound involves sample preparation, chromatographic separation, ionization, and mass analysis, followed by data interpretation.
Caption: General experimental workflow for MS analysis.
Protocol 1: LC-MS/MS with Electrospray Ionization (ESI)
This protocol is designed to confirm the molecular weight and to controllably fragment the molecule to verify its substructures.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
- Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
2. Liquid Chromatography Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry Parameters (Positive ESI Mode):
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C.
- MS Scan Range (Full Scan): 50 - 400 m/z.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with Argon. Select the precursor ion (predicted m/z 192.06) and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment spectrum.
Protocol 2: GC-MS with Electron Impact (EI)
This protocol provides a classic, highly reproducible fragmentation pattern useful for library matching and detailed structural elucidation.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
- Ensure the sample is anhydrous.
2. Gas Chromatography Parameters:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium, constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
3. Mass Spectrometry Parameters (EI Mode):
- Ion Source: Electron Impact (EI).
- Electron Energy: 70 eV. This is a standardized energy that allows for comparison of spectra across different instruments.[3]
- Source Temperature: 230 °C.
- MS Scan Range: 40 - 400 m/z.
Mass Spectral Analysis and Fragmentation Pathways
The structural features of this compound—two aromatic rings linked by a single bond and labile N-H and C-CH₃ bonds—provide several predictable fragmentation routes.
ESI-MS/MS Fragmentation of [M+H]⁺
In positive ESI mode, the molecule will readily protonate, likely on one of the nitrogen atoms. The precursor ion for MS/MS experiments will be the protonated molecule [C₉H₁₀N₃S]⁺ at m/z 192.06 . The primary fragmentation event under CID is typically the cleavage of the weakest bonds.
Proposed Fragmentation Pathway (ESI-MS/MS):
The most probable fragmentation pathway involves the cleavage of the C-C bond between the aniline and thiadiazole rings. This is a common fragmentation point for linked aromatic systems.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
-
Parent Ion -> Fragment m/z 92.05: The most significant fragmentation is the cleavage of the inter-ring C-C bond, leading to the formation of the stable anilinium cation ([C₆H₆N]⁺). This is a very common pathway for aniline derivatives.
-
Fragment m/z 92.05 -> Fragment m/z 65.04: The anilinium ion can subsequently lose hydrogen cyanide (HCN), a characteristic fragmentation of the aniline core, to yield an ion at m/z 65.
-
Parent Ion -> Fragment m/z 100.01: The alternative cleavage pathway would yield the protonated 2-methyl-1,3,4-thiadiazole radical cation ([C₃H₄N₂S]⁺•). The relative intensity of this peak compared to m/z 92 will depend on the relative stability of the charged fragments.
EI-MS Fragmentation of M⁺•
EI is a high-energy process that will produce a more complex spectrum. The molecular ion (M⁺•) at m/z 191.05 will be observed, and its fragmentation will be more extensive. The fragmentation of amines is often dominated by alpha-cleavage.[4]
Proposed Fragmentation Pathway (EI-MS):
Caption: Proposed EI fragmentation pathway of M⁺•.
-
Molecular Ion (m/z 191.05): The presence of this peak confirms the molecular weight.
-
[M-CH₃]⁺ (m/z 176.03): Loss of a methyl radical from the thiadiazole ring is a likely initial fragmentation, leading to a stable cyclic cation.
-
Inter-ring Cleavage (m/z 91.04 and m/z 99.00): Similar to the ESI pathway, cleavage between the rings is expected. This can produce the benzyne radical cation ([C₆H₅N]⁺•) at m/z 91 or the 5-methyl-1,3,4-thiadiazol-2-ylium cation ([C₃H₃N₂S]⁺) at m/z 99. The relative abundance will depend on fragment stability.
-
Loss of HCN (m/z 91 -> m/z 65): The fragment at m/z 91 can lose HCN to produce the cyclopentadienyl cation at m/z 65.
Rationale for Experimental Choices
-
Dual-Technique Approach: Employing both ESI and EI provides complementary data. ESI offers a clear molecular ion for formula confirmation with minimal in-source fragmentation, making it ideal for quantitative studies and as a starting point for controlled MS/MS experiments. EI provides a complex but highly reproducible fragmentation pattern that is invaluable for structural confirmation and is often required for submission to spectral databases.
-
Chromatographic Separation: Both LC and GC are essential. LC is versatile for a wide range of compounds and directly compatible with ESI. GC requires more volatile and thermally stable compounds but offers exceptional resolving power and is perfectly coupled with EI ionization. Using both confirms the purity of the analyte and provides robust, orthogonal data.
-
High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical. It allows for the determination of the exact mass of the parent and fragment ions to four decimal places. This accuracy enables the unambiguous determination of the elemental composition of each ion, moving beyond simple nominal mass matching to confident formula assignment.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that yields a wealth of structural information. By employing a logical, dual-pronged approach with LC-ESI-MS/MS and GC-EI-MS, a complete and unambiguous characterization can be achieved. The predictable fragmentation pathways, centered on the cleavage of the inter-ring bond and characteristic losses from the aniline and thiadiazole moieties, provide a robust fingerprint for this molecule. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently identify and characterize this important pharmaceutical scaffold, ensuring data integrity and accelerating drug development efforts.
References
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Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Gębarowski, P., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]
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Elucidating the Mechanism of Action of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel chemical entity, 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline. While specific experimental data on this compound is not extensively available in the public domain, its structural features, containing a 1,3,4-thiadiazole core and an aniline moiety, suggest a rich potential for biological activity. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a systematic, multi-pronged approach, grounded in established drug discovery principles, to identify its molecular targets and characterize its downstream cellular effects. We will detail a logical progression of in silico, in vitro, and cellular-based assays, providing both the rationale behind experimental choices and detailed protocols. This document is intended to serve as a roadmap for researchers and drug development professionals embarking on the characterization of this and similar novel chemical entities.
Introduction: Deconstructing this compound
The structure of this compound presents two key pharmacophoric features: the 1,3,4-thiadiazole ring and the aniline substituent. The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and two nitrogen atoms, known for its metabolic stability and ability to engage in various biological interactions.[2] Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects.[2] The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes, enhancing its bioavailability and interaction with intracellular targets such as proteins and DNA.[4][5]
The aniline group provides a versatile site for hydrogen bonding and can be a crucial determinant of target specificity. The relative position of the amino group on the phenyl ring can influence the molecule's electronic properties and its ability to fit into the binding pockets of target proteins.
Given the diverse activities of thiadiazole derivatives, a primary challenge is to pinpoint the specific MoA of this particular compound. This guide proposes a logical workflow to systematically narrow down the possibilities and build a robust, evidence-based understanding of its biological function.
A Proposed Research Workflow for MoA Elucidation
The journey from a novel compound to a well-characterized drug candidate requires a structured and iterative investigative process. The following workflow is designed to maximize the acquisition of meaningful data at each stage, informing subsequent experimental decisions.
Caption: A logical workflow for elucidating the mechanism of action of a novel compound.
Phase 1: In Silico Analysis and Initial Screening
The initial phase focuses on generating hypotheses and gathering broad phenotypic data.
Computational Modeling: Predicting Potential Targets
-
Rationale: Before embarking on extensive wet-lab experiments, in silico methods can provide valuable, cost-effective predictions of potential biological targets. By comparing the structure of this compound to databases of known ligands, we can identify proteins with binding sites that are likely to accommodate our compound.
-
Methodology:
-
Ligand-Based Virtual Screening: Utilize platforms like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D structural similarity to known bioactive molecules.
-
Molecular Docking: Perform docking studies against a panel of high-priority targets identified in the initial screen. The 1,3,4-thiadiazole scaffold is known to interact with a variety of enzymes, including kinases, phosphatases, and carbonic anhydrases.[6][7] Therefore, a focused library of these protein structures should be prioritized.
-
High-Throughput Phenotypic Screening
-
Rationale: Phenotypic screening provides an unbiased approach to identify the cellular effects of a compound without a preconceived notion of its target. This is particularly useful for novel compounds where the target is unknown.
-
Experimental Protocol: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate a panel of diverse cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
| Cell Line | Tissue of Origin | Predicted IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 22.5 |
| U87-MG | Glioblastoma | 12.1 |
Table 1: Hypothetical IC50 values of this compound in various cancer cell lines.
Phase 2: In Vitro Target Validation
Once a set of putative targets and a cellular phenotype are identified, the next step is to validate the direct interaction between the compound and its predicted target(s).
Biochemical Assays: Quantifying Target Modulation
-
Rationale: Biochemical assays provide direct evidence of a compound's ability to modulate the activity of a purified protein, such as an enzyme.
-
Experimental Protocol: Kinase Inhibition Assay (Example: PI3K)
-
Reaction Setup: In a 96-well plate, combine purified PI3K enzyme, a suitable substrate (e.g., PIP2), and varying concentrations of this compound in a kinase buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate for a defined period at 30°C.
-
Detection: Stop the reaction and quantify the amount of product (e.g., PIP3) formed using a detection reagent (e.g., a fluorescently labeled antibody that specifically binds to the product).
-
Data Analysis: Determine the IC50 of the compound for the specific kinase.
-
Biophysical Assays: Characterizing the Binding Interaction
-
Rationale: Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the compound-protein interaction, offering a deeper understanding of the binding mechanism.
-
Methodologies:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure association and dissociation rates (ka and kd), from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature (Tm) of a protein upon ligand binding, which can be used to screen for and confirm binding.
-
Phase 3: Cellular Mechanism Characterization
The final phase aims to confirm target engagement in a cellular context and elucidate the downstream signaling pathways affected by the compound.
Target Engagement Assays
-
Rationale: It is crucial to demonstrate that the compound binds to its intended target within the complex environment of a living cell.
-
Methodologies:
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blot.
-
Drug Affinity Responsive Target Stability (DARTS): Exploits the principle that ligand binding can protect a protein from proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease, and the results are analyzed by SDS-PAGE or Western blot.
-
Signaling Pathway Analysis
-
Rationale: Once target engagement is confirmed, the next step is to investigate the downstream consequences of this interaction on cellular signaling pathways.
-
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract proteins.
-
Protein Quantification and Electrophoresis: Quantify the protein concentration in the lysates, and separate the proteins by size using SDS-PAGE.
-
Transfer and Blocking: Transfer the separated proteins to a membrane (e.g., PVDF) and block non-specific binding sites.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (e.g., phospho-Akt, phospho-ERK).
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Analysis: Quantify the changes in protein expression and phosphorylation levels.
-
Caption: A hypothetical signaling pathway modulated by the compound.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound is a complex but achievable endeavor. By employing a systematic and iterative approach that integrates computational, biochemical, biophysical, and cellular methodologies, researchers can build a comprehensive and validated understanding of its biological activity. The framework presented in this guide provides a robust starting point for such investigations, emphasizing the importance of logical experimental design and data-driven decision-making in the early stages of drug discovery. The insights gained from these studies will be instrumental in guiding the further development of this and other promising 1,3,4-thiadiazole derivatives as potential therapeutic agents.
References
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Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health. [Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
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Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]
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SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health. [Link]
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Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
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Drug Discovery Workflow - What is it?. Vipergen. [Link]
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(PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]
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New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
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How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]
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An In-depth Technical Guide to 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other cyclic structures, such as pyrimidines, have made it a cornerstone in the design of novel therapeutic agents.[3] This guide focuses on a specific, promising member of this class, 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline, and its structural analogs. We will delve into the synthetic strategies for creating these molecules, explore their significant anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action that make them compelling candidates for further drug development.
I. The Core Moiety: this compound
The core structure, this compound, combines the versatile 1,3,4-thiadiazole ring with an aniline moiety. This combination provides a rich template for structural modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The methyl group at the 5-position of the thiadiazole and the amino group on the phenyl ring are key handles for derivatization, enabling the exploration of a vast chemical space.
II. Synthetic Strategies: Building the 1,3,4-Thiadiazole Core
The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring is a well-established process in organic synthesis. A common and efficient method involves the cyclization of an acylthiosemicarbazide intermediate. This approach offers a versatile route to a wide array of analogs.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Aminobenzoyl Chloride
-
To a stirred solution of 3-aminobenzoic acid (1 eq.) in an inert solvent such as dichloromethane (DCM), slowly add thionyl chloride (1.2-1.5 eq.) at 0 °C.[4][5]
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-aminobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of the Acylthiosemicarbazide Intermediate
-
Dissolve 1-acetyl-thiosemicarbazide (1 eq.) in a suitable solvent like pyridine or a mixture of DCM and a base (e.g., triethylamine).
-
Slowly add the crude 3-aminobenzoyl chloride (1 eq.) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After the reaction is complete, pour the mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry to yield the acylthiosemicarbazide intermediate.
Step 3: Cyclization to this compound
-
Suspend the acylthiosemicarbazide intermediate (1 eq.) in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, then carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
III. Biological Activities and Therapeutic Potential
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[2][6] Analogs of this compound are no exception, exhibiting significant potential as both anticancer and antimicrobial agents.
A. Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 1,3,4-thiadiazole derivatives.[3][7] These compounds can induce apoptosis, inhibit cell proliferation, and target specific molecular pathways involved in tumorigenesis.[8][9]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for the anticancer effects of many 1,3,4-thiadiazole derivatives is the inhibition of protein kinases.[10] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Caption: Mechanism of anticancer action via kinase inhibition.
Analogs of the core molecule have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Abl kinase.[10][11] By blocking the ATP-binding site of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell survival and proliferation. This ultimately leads to the induction of apoptosis (programmed cell death).[8]
Structure-Activity Relationship (SAR)
The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on the aniline ring and modifications of the methyl group.
-
Substituents on the Aniline Ring: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the phenyl ring often enhance cytotoxic activity.[7] The position of the substituent is also critical, with ortho and para substitutions sometimes showing greater potency than meta substitutions.
-
Modifications of the 5-position: While the core molecule has a methyl group, replacing it with other small alkyl or substituted aryl groups can modulate activity. For instance, some studies have shown that larger aromatic groups at this position can increase potency.[7]
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Analogs
| Compound ID | R1 (on Aniline Ring) | R2 (at 5-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | -CH₃ | - | - | Core Molecule |
| 2a | 4-Cl | -CH₃ | A431 | - | [12] |
| 2b | 2-F, 4-Cl | -CH₂-Ph | HeLa | 0.73 | [11] |
| 2c | H | 3-methoxyphenyl | MCF-7 | 49.6 | [13] |
| 2d | 4-(trifluoromethyl)phenylamino | -S-CH₂-CO-NH-(5-nitrothiazol-2-yl) | K562 | 7.4 (Abl kinase) | [10] |
B. Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a well-known pharmacophore in the development of antimicrobial agents.[1][2] Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[6]
Mechanism of Action
The exact mechanism of antimicrobial action can vary, but it is often attributed to the ability of the thiadiazole ring and its substituents to interfere with essential cellular processes in microorganisms. This can include the inhibition of enzymes crucial for cell wall synthesis, DNA replication, or protein synthesis.[1] The lipophilicity of the compounds, which is influenced by the substituents, plays a significant role in their ability to penetrate microbial cell membranes.
Structure-Activity Relationship (SAR)
-
Lipophilicity: Increasing the lipophilicity of the molecule through the addition of hydrophobic groups can enhance antimicrobial activity by facilitating passage through the microbial cell wall and membrane.
-
Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can contribute to increased antimicrobial potency.[6]
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Analogs
| Compound ID | Substituents | Target Microorganism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| 3a | 2-chlorophenyl derivative | Bacillus polymyxa | MIC = 2.5 µg/mL | [6] |
| 3b | 5-(ethylthio)- and 5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL |
IV. Future Perspectives and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this class of compounds, coupled with their potent and tunable biological activities, makes them an attractive area for further research.
Future efforts should focus on:
-
Lead Optimization: Systematic modification of the lead structures to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to gain a clearer understanding of their therapeutic effects.
-
In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety profiles.
V. References
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (URL: [Link])
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (URL: [Link])
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (URL: [Link])
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (URL: [Link])
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (URL: [Link])
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (URL: [Link])
-
N-(5-Morpholino-2-arylimidazo[2,1-b][2][6]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. (URL: [Link])
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (URL: [Link])
-
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (URL: [Link])
-
Full article: Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (URL: [Link])
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (URL: [Link])
-
Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors. (URL: [Link])
-
Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (URL: [Link])
-
Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors. (URL: [Link])
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (URL: [Link])
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (URL: [Link])
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (URL: [Link])
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (URL: [Link])
-
Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (URL: [Link])
-
Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. (URL: [Link])
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Strategic Synthesis of Novel 1,3,4-Thiadiazole Derivatives: A Technical Guide
Executive Summary: The Mesoionic Advantage
In the landscape of heterocyclic drug design, the 1,3,4-thiadiazole scaffold stands as a premier pharmacophore due to its unique "mesoionic" character.[1] Unlike its 1,2,4- or 1,2,3-isomers, the 1,3,4-system acts as a bioisostere of pyrimidine, offering high lipophilicity and the ability to cross cellular membranes while maintaining specific binding affinity.
This guide moves beyond basic textbook synthesis. It focuses on high-yield, reproducible protocols for generating 2,5-disubstituted-1,3,4-thiadiazoles, prioritizing methods that minimize side reactions (such as the formation of linear hydrazine byproducts) and maximize regioselectivity.
Structural Rationale & Pharmacophore Design[2]
Before initiating synthesis, one must understand the Structure-Activity Relationship (SAR) drivers. The 1,3,4-thiadiazole ring serves as a constrained linker that orients substituents in a specific vector space.
-
Electron Deficiency: The ring is electron-deficient, making it an excellent electron acceptor in charge-transfer interactions with receptor pockets.
-
Hydrogen Bonding: The Nitrogen at positions 3 and 4 acts as a hydrogen bond acceptor, while the Sulfur atom contributes to lipophilic interactions.
-
Substitution Strategy:
-
Position 2: Often substituted with an amine or thiol group to enhance solubility and target interaction (e.g., kinase inhibition).
-
Position 5: typically holds an aryl or heteroaryl group to secure hydrophobic pocket occupancy.
-
Synthetic Architectures: Decision Matrix
We categorize synthesis into three primary pathways based on precursor availability and stability requirements.
Diagram 1: Synthetic Strategy Map
Caption: Decision matrix for selecting the optimal synthetic pathway based on starting materials and green chemistry requirements.
Detailed Experimental Protocols
Method A: POCl₃-Mediated Dehydrative Cyclization (The "Gold Standard")
This method is preferred for its reliability in generating 2-amino-5-aryl-1,3,4-thiadiazoles directly from carboxylic acids.
Mechanism: Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, activating the carboxylic acid to an acyl chloride in situ, which then couples with thiosemicarbazide before ring closure.
Protocol:
-
Preparation: In a dry round-bottom flask, mix the aromatic carboxylic acid (1.0 eq) with POCl₃ (5–10 mL per mmol of acid).
-
Activation: Stir at room temperature for 20 minutes. Note: This pre-activation step is crucial to form the active phosphoryl intermediate.
-
Addition: Add thiosemicarbazide (1.1 eq) slowly. Caution: The reaction is exothermic.
-
Cyclization: Reflux the mixture at 80–90 °C for 3–5 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
-
Quenching (Critical Safety Step): Cool the reaction to 0 °C. Pour the mixture slowly onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze violently.
-
Neutralization: Adjust pH to ~8 using 50% NaOH or saturated NaHCO₃ to precipitate the free base.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.
Method B: Oxidative Cyclization of Thiosemicarbazones
Ideal when the aldehyde precursor is more available than the acid, or when sensitive functional groups cannot withstand POCl₃.
Mechanism: This involves the formation of a Schiff base (thiosemicarbazone) followed by oxidative ring closure using Fe(III) or Iodine.
Diagram 2: Mechanistic Pathway (Oxidative Cyclization)
Caption: Mechanistic flow of oxidative cyclization via thiol-thione tautomerism and subsequent oxidation.
Protocol (FeCl₃ Method):
-
Schiff Base Formation: Reflux aromatic aldehyde (1 eq) and thiosemicarbazide (1 eq) in ethanol with catalytic acetic acid for 2 hours. Isolate the thiosemicarbazone intermediate.[2]
-
Oxidation: Suspend the thiosemicarbazone (1 eq) in ethanol. Add FeCl₃[3][4]·6H₂O (2 eq) dissolved in a minimum amount of water.
-
Reflux: Heat at 80 °C for 1–3 hours. The color will darken as Fe(III) is reduced.
-
Workup: Pour into ice water. Extract with CH₂Cl₂ if the product does not precipitate.
Data Presentation & Characterization
Successful synthesis must be validated using a multi-modal approach. Below are the expected spectral signatures.
Table 1: Spectral Validation Markers
| Technique | Functional Group | Expected Signal (approx.) | Diagnostic Value |
| FT-IR | C=N (Cyclic) | 1610 – 1640 cm⁻¹ | Confirms ring closure. |
| FT-IR | C-S-C | 680 – 700 cm⁻¹ | Characteristic thiadiazole stretch. |
| ¹H NMR | NH₂ (if 2-amino) | 7.0 – 8.0 ppm (Broad singlet) | Disappears with D₂O exchange. |
| ¹³C NMR | C=N (C2/C5) | 155 – 170 ppm | Distinctive downfield shift confirming heterocycle.[5] |
| Mass Spec | Molecular Ion | [M+H]⁺ | Essential for purity confirmation. |
Emerging Trends: Microwave-Assisted Synthesis
For high-throughput screening, the microwave-assisted method is superior due to kinetic acceleration.
-
Conditions: Thiosemicarbazone + FeCl₃ in Water.[4]
-
Parameters: 200W Irradiation, 80 °C, 3–5 minutes.
-
Advantage: Water serves as a green solvent; yields typically improve by 15–20% compared to thermal reflux.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 2023.[5][6]
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 2022.[7][8]
-
Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Asian Journal of Chemistry, 2013 (Retrieved via ResearchGate).
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules (via NCBI), 2020.
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A Technical Guide to the Anticancer Potential of 2-Anilino-5-Methyl-1,3,4-Thiadiazole Derivatives
A Note on the Subject: Initial searches for the specific compound 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline did not yield specific data. Therefore, this guide will focus on the closely related and extensively studied class of 2-anilino-5-methyl-1,3,4-thiadiazole derivatives and their analogs. The principles, methodologies, and findings discussed herein are presented to provide a robust framework for researchers and drug development professionals interested in the anticancer properties of this chemical scaffold.
Introduction: The 1,3,4-Thiadiazole Scaffold in Oncology
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1] As a bioisostere of pyrimidine, a fundamental component of nucleic acids, 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication and other critical cellular processes in cancer cells.[2][3] The mesoionic character of the thiadiazole ring allows for favorable transmembrane passage, enhancing the bioavailability of compounds containing this moiety.[1]
A number of 1,3,4-thiadiazole-containing compounds have already entered clinical use, including the diuretic acetazolamide and the antibacterial sulfamethizole.[2] More recently, derivatives such as litronesib and filanesib have been investigated as anticancer agents in clinical trials. This guide will provide an in-depth exploration of the synthesis, proposed mechanisms of action, and preclinical evaluation of 2-anilino-5-methyl-1,3,4-thiadiazole derivatives as a promising class of anticancer agents.
Synthesis of 2-Anilino-5-Substituted-1,3,4-Thiadiazoles
A common and effective method for the synthesis of 2-anilino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of the corresponding thiosemicarbazones. This approach offers a straightforward route to a diverse range of derivatives.
General Synthetic Protocol
A typical synthesis involves a two-step process: the formation of a thiosemicarbazone followed by oxidative cyclization.
Step 1: Synthesis of 1-Aryl-4-phenylthiosemicarbazone
-
Dissolve the desired substituted aniline in a suitable solvent, such as ethanol.
-
Add phenyl isothiocyanate dropwise to the solution while stirring at room temperature.
-
To the resulting phenylthiourea solution, add hydrazine hydrate and reflux the mixture to form the corresponding thiosemicarbazide.
-
React the thiosemicarbazide with an appropriate aldehyde or ketone in an acidic medium (e.g., glacial acetic acid) to yield the 1-aryl-4-phenylthiosemicarbazone.
Step 2: Oxidative Cyclization to form 2-Anilino-5-substituted-1,3,4-thiadiazole
-
Dissolve the synthesized thiosemicarbazone in a suitable solvent, such as ethanol.
-
Add an oxidizing agent, such as ferric chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]), to the solution.[4]
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-anilino-5-substituted-1,3,4-thiadiazole.[4]
Synthetic Workflow Diagram
Caption: General synthetic workflow for 2-anilino-1,3,4-thiadiazoles.
Anticancer Mechanisms of Action
Derivatives of 1,3,4-thiadiazole have been shown to exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[5]
Inhibition of Protein Kinases
Many 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): Some 1,3,4-thiadiazole hybrids have demonstrated significant inhibitory effects against EGFR, a receptor tyrosine kinase that plays a central role in the growth and proliferation of several cancer types.[2] Inhibition of EGFR can block downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[5]
-
Src and Abl Kinases: Certain 1,3,4-thiadiazole derivatives have been reported as dual inhibitors of Src and Abl kinases, which are involved in cell growth, differentiation, and motility.[6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several 1,3,4-thiadiazole compounds have been shown to induce apoptosis in cancer cells.
-
Caspase Activation: The cytotoxic effects of some derivatives have been linked to the activation of caspases, a family of proteases that execute the apoptotic program. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
-
Modulation of Bcl-2 Family Proteins: Some compounds may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Certain 1,3,4-thiadiazole derivatives can induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. For example, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[7]
Signaling Pathway Diagram: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by thiadiazole derivatives.
In-Vitro Evaluation of Anticancer Activity
The preliminary assessment of the anticancer potential of newly synthesized compounds is typically conducted through in-vitro cytotoxicity assays against a panel of human cancer cell lines.
MTT Assay Protocol for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In-Vitro Cytotoxicity Data of Representative 1,3,4-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Aryl)amino-5-(aryl)-1,3,4-thiadiazoles | MCF-7 (Breast) | 49.6 | [3] |
| MDA-MB-231 (Breast) | 53.4 | [3] | |
| 5-(Aryl)-1,3,4-thiadiazole-based compounds | MCF-7 (Breast) | 2.32 - 5.36 | [7] |
| HepG2 (Liver) | 3.13 - 6.51 | [7] | |
| N-(1,3,4-thiadiazol-2-yl)benzamides | MCF-7 (Breast) | 0.77 - 3.43 | [2] |
| A549 (Lung) | 0.89 - 2.54 | [2] | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [8] |
| MCF-7 (Breast) | 23.29 | [8] |
In-Vivo Anticancer Studies
While in-vitro assays provide valuable initial data, in-vivo studies are essential to evaluate the efficacy and safety of potential anticancer compounds in a whole-organism context.
Xenograft Models
Human tumor xenograft models in immunocompromised mice are commonly used to assess the in-vivo anticancer activity of novel compounds.
General Procedure:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Some studies on 1,2,3-thiadiazole derivatives have shown significant inhibition of tumor growth and metastatic potential in T47D (human breast cancer) xenografts.[1]
Conclusion and Future Directions
The 2-anilino-5-methyl-1,3,4-thiadiazole scaffold represents a promising framework for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse substitutions on both the aniline and thiadiazole rings allow for the generation of large libraries of compounds for screening. The multifaceted mechanisms of action, including kinase inhibition and induction of apoptosis, suggest that these compounds may be effective against a broad range of cancers.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the core structure influence anticancer activity and selectivity.
-
Target Identification and Validation: Elucidating the specific molecular targets of the most potent compounds to better understand their mechanisms of action.
-
In-Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in relevant animal models to assess the therapeutic potential and toxicity of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of 2-anilino-1,3,4-thiadiazole derivatives with existing anticancer drugs.
The continued exploration of this versatile heterocyclic scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
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Butnariu, D., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]
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Martvon, A., Stankovský, Š., & Uher, M. (1980). Synthesis and some spectral properties of 5-substituted 2-anilino-l,3,4-thiadiazoles. Chemical Papers, 34(1), 118-124. [Link]
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Jadhav, V., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3845. [Link]
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Foroumadi, A., et al. (2018). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences, 13(2), 146. [Link]
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Fassihi, A., et al. (2017). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 237. [Link]
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Kane, S. R., et al. (2016). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-5. [Link]
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 527-548. [Link]
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Zyla, G., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 669-677. [Link]
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Krajewska, U., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3166-3176. [Link]
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El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
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Bhosale, A. P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 378-384. [Link]
-
Dracea, N. O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476. [Link]
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Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[2][9][10]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 125-133. [Link]
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Butnariu, D., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]
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Butnariu, D., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. ResearchGate. [Link]
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Sztanke, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
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El-Sayed, N. N. E., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. RSC Advances, 13(24), 16298-16315. [Link]
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Sztanke, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]
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Păun, A., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942. [Link]
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Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[2][9][10]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Semantic Scholar. [Link]
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Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Kumar, V., et al. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2014, 1-19. [Link]
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Methodological & Application
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline synthesis protocol
An Application Note and Comprehensive Protocol for the Synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
Introduction and Significance
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, this compound, is a valuable bifunctional building block. It incorporates the proven bioactivity of the 1,3,4-thiadiazole ring with a reactive primary aromatic amine (aniline), making it an ideal precursor for the development of novel pharmaceutical agents, dyes, and materials.[3]
This guide provides a detailed, three-step protocol for the synthesis of this compound. The chosen synthetic strategy is designed for clarity, reliability, and high yield. It proceeds through the formation of a stable nitro-substituted intermediate, which is subsequently reduced to afford the target aniline. This approach circumvents the challenges associated with handling reactive, unprotected anilines in earlier synthetic stages.
Overall Synthetic Scheme
The synthesis is executed in three primary stages:
-
Formation of an Acylthiosemicarbazide Intermediate: Reaction of thiosemicarbazide with acetyl chloride to form 1-acetylthiosemicarbazide.
-
Heterocyclic Ring Formation: Acid-catalyzed condensation and cyclization of the intermediate with 3-nitrobenzoyl chloride to yield 2-(3-nitrophenyl)-5-methyl-1,3,4-thiadiazole.
-
Functional Group Transformation: Selective reduction of the nitro group to an amine, yielding the final product.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insights: The Hantzsch-Type Thiadiazole Synthesis
The core of this synthesis is the formation of the 1,3,4-thiadiazole ring, which is a variation of the Hantzsch thiazole synthesis. The cyclization of acylthiosemicarbazide derivatives in an acidic medium is a well-established and efficient method for constructing the 1,3,4-thiadiazole heterocycle.[4][5]
The reaction proceeds via several key steps:
-
Acylation: The more nucleophilic nitrogen of the 1-acetylthiosemicarbazide attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.
-
Intramolecular Cyclization: The sulfur atom, acting as a nucleophile, attacks the carbonyl carbon derived from the acetyl group.
-
Dehydration: Under acidic catalysis (e.g., using POCl₃ or H₂SO₄), a molecule of water is eliminated to form the stable, aromatic 1,3,4-thiadiazole ring.[6]
Caption: Simplified mechanism of acid-catalyzed thiadiazole formation.
Experimental Protocols
Safety Precaution: This protocol involves corrosive and toxic reagents (e.g., acetyl chloride, 3-nitrobenzoyl chloride, POCl₃, strong acids). All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Thiosemicarbazide (99%) | Round-bottom flasks (100, 250 mL) |
| Acetyl chloride (98%)[7] | Magnetic stirrer with heating mantle |
| 3-Nitrobenzoyl chloride (98%) | Reflux condenser |
| Phosphorus oxychloride (POCl₃) (99%) | Dropping funnel |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | Buchner funnel and vacuum flask |
| Concentrated Hydrochloric Acid (HCl) | Beakers, graduated cylinders |
| Pyridine (anhydrous) | Thin-Layer Chromatography (TLC) plates |
| Tetrahydrofuran (THF, anhydrous) | Rotary evaporator |
| Ethanol, Ethyl Acetate, Hexane | pH paper or meter |
Step 1: Synthesis of 1-Acetylthiosemicarbazide (Intermediate 1)
Rationale: This step prepares the first key building block. The reaction acylates the N4 position of thiosemicarbazide, setting up the precursor for the 5-methyl substituent on the final thiadiazole ring.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Acylation: Add pyridine (8.7 mL, 0.11 mol) to the suspension. Then, add acetyl chloride (7.5 mL, 0.105 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor the reaction progress using TLC (Eluent: Ethyl Acetate/Hexane 7:3).
-
Work-up: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum.
-
Characterization: The product, 1-acetylthiosemicarbazide, should be a white solid. Determine the melting point and yield. (Expected Yield: >85%).
Step 2: Synthesis of 2-(3-Nitrophenyl)-5-methyl-1,3,4-thiadiazole (Intermediate 2)
Rationale: This is the key ring-forming step. Phosphorus oxychloride (POCl₃) acts as both a solvent and a powerful dehydrating agent to facilitate the intramolecular cyclization.[6] Starting with 3-nitrobenzoyl chloride ensures the nitro group is correctly positioned and prevents side reactions that would occur with an unprotected aniline.[8]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1-acetylthiosemicarbazide (6.65 g, 0.05 mol) and 3-nitrobenzoyl chloride (9.28 g, 0.05 mol).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the mixture. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solution should become clear.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 250 g of crushed ice in a large beaker. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Stir the mixture until the ice has melted completely. A yellow solid should precipitate. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Isolation: Collect the yellow precipitate by vacuum filtration, wash it extensively with water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-(3-nitrophenyl)-5-methyl-1,3,4-thiadiazole as yellow crystals.
-
Characterization: Determine melting point, yield, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Step 3: Synthesis of this compound (Final Product)
Rationale: This final step converts the electron-withdrawing nitro group into the desired electron-donating amino group. The SnCl₂/HCl system is a classic and highly effective method for the reduction of aromatic nitro compounds.
-
Setup: In a 250 mL round-bottom flask, suspend the nitro-intermediate 2 (4.42 g, 0.02 mol) in 50 mL of ethanol.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 22.6 g, 0.1 mol) to the suspension. Heat the mixture to 70-75 °C with stirring.
-
Acidification: Slowly add 25 mL of concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic. Maintain the temperature at 70-75 °C for 2 hours after the addition is complete. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralization: Basify the mixture by carefully adding a 40% aqueous NaOH solution until the pH is >10. This will precipitate tin hydroxides.
-
Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product, this compound, as a crystalline solid.[9]
Data Summary
| Compound | Formula | MW ( g/mol ) | Step | Reactant Moles (mol) | Product Moles (mol) | Theoretical Yield (g) |
| Intermediate 1 | C₃H₇N₃OS | 133.17 | 1 | 0.10 | ~0.085 | 11.32 |
| Intermediate 2 | C₉H₇N₃O₂S | 221.24 | 2 | 0.05 | ~0.04 | 8.85 |
| Final Product | C₉H₉N₃S | 191.25 | 3 | 0.02 | ~0.016 | 3.06 |
*Note: Moles and yields are estimates and will vary based on experimental efficiency.
References
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Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
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Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Properties. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-232. [Link]
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Lima, L., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Brasileira de Farmacognosia, 29, 265-282. [Link]
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Pattan, S. R., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. International Journal of Pharmacy & Life Sciences, 3(6), 1761-1772. [Link]
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Pattan, S. (2015). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
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Nguyen, H. T. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
- US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
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Asiri, A. M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(9), 16736-16751. [Link]
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De Gruyter. (2017). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(4), 438-450. [Link]
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Al-Jbouri, F. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]
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Asian Journal of Chemistry. (2013). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
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Chen, L., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of the Serbian Chemical Society, 84(9), 935-947. [Link]
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Al-Masoudi, W. A. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Research Square. [Link]
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Grigoryan, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. [Link]
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CP Lab Safety. This compound, 95% Purity, C9H9N3S, 1 gram. [Link]
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PubChem. 3-Aminobenzoyl chloride. [Link]
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Sroka, W., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(3), 1056. [Link]
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Dani, R. K., et al. (2015). Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. ResearchGate. [Link]
-
Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry. [Link]
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Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. Farmaco, 56(12), 953-959. [Link]
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Wikipedia. Aniline. [Link]
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Application Notes and Protocols: 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline as a Versatile Molecular Probe
Introduction: Unveiling a New Tool for Cellular Interrogation
The intricate signaling pathways that govern cellular function and dysfunction present a constant challenge for researchers in drug discovery and chemical biology. The development of sophisticated molecular probes that can illuminate these processes in real-time and with high specificity is paramount to advancing our understanding and developing novel therapeutics. Herein, we introduce 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline, a novel heterocyclic compound with significant potential as a versatile molecular probe.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This inherent bioactivity, coupled with the environmentally sensitive fluorescence of the aniline moiety, positions this compound as a prime candidate for the development of targeted assays and cellular imaging applications. This guide provides a comprehensive overview of its properties, potential applications, and detailed protocols for its use in a research setting.
Physicochemical and Spectroscopic Properties
The utility of a molecular probe is intrinsically linked to its photophysical characteristics. While the precise quantum yield of this compound is yet to be published, extensive studies on analogous 1,3,4-thiadiazole derivatives provide a strong predictive framework for its behavior.
Solubility and Handling: This compound is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] For biological applications, stock solutions should be prepared in DMSO and diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Spectroscopic Profile: Aniline-substituted 1,3,4-thiadiazoles are known to be fluorescent.[3] The fluorescence of these compounds can be sensitive to the local environment, a phenomenon known as solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. This property is highly advantageous for a molecular probe, as it can report on changes in the microenvironment upon binding to a biological target.
Some 1,3,4-thiadiazole derivatives have been reported to exhibit dual fluorescence, which can be influenced by pH and molecular aggregation. This suggests that the fluorescence of this compound may also be tunable, offering multiple parameters for detection. Based on structurally similar compounds, the fluorescence emission maximum is predicted to be in the range of 360-380 nm.[3]
Table 1: Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C9H9N3S | Based on chemical structure. |
| Molecular Weight | 191.25 g/mol | Based on chemical structure. |
| Solubility | Soluble in DMSO, ethanol | Based on analogous 1,3,4-thiadiazole derivatives.[2] |
| Fluorescence | Yes | Aniline-substituted 1,3,4-thiadiazoles are fluorescent.[3] |
| Predicted Emission Max (λem) | ~360-380 nm | Based on fluorescence spectra of similar 1,3,4-thiadiazole ligands.[3] |
| Environmental Sensitivity | Likely exhibits solvatochromism and pH sensitivity | Common for aniline and 1,3,4-thiadiazole-based fluorophores. |
Potential Applications as a Molecular Probe
The unique combination of a bioactive scaffold and environmentally sensitive fluorescence makes this compound a powerful tool for several key research applications.
Kinase Inhibitor Screening and Mechanistic Studies
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,3,4-thiadiazole core is a known pharmacophore for kinase inhibitors.[4][5] The binding of this compound to the ATP-binding pocket of a kinase is expected to alter the local environment of the probe, leading to a change in its fluorescence properties (intensity, lifetime, or emission wavelength). This provides a direct, real-time readout of binding affinity and can be leveraged for:
-
High-Throughput Screening (HTS): To identify novel kinase inhibitors in a competitive binding assay format.
-
Enzyme Kinetics: To determine the kinetic parameters of kinase inhibition.[6]
-
Mechanism of Action Studies: To elucidate how novel drug candidates interact with their kinase targets.
Cellular Imaging and Organelle Staining
The ability of small molecules to permeate cell membranes and localize to specific subcellular compartments is invaluable for live-cell imaging. The lipophilic nature of the 1,3,4-thiadiazole ring suggests that this compound may be cell-permeable. Its fluorescence allows for the visualization of its distribution within the cell. Potential applications include:
-
General Cellular Staining: To visualize cellular morphology and dynamics.
-
Targeted Organelle Imaging: While not yet demonstrated for this specific molecule, many fluorescent small molecules accumulate in specific organelles like mitochondria due to their membrane potential.[7][8][9] This potential for targeted staining opens up avenues for studying mitochondrial health and function.
DNA Intercalation and Nuclear Imaging
Some heterocyclic compounds, including certain thiadiazole derivatives, have been shown to interact with DNA through intercalation.[10][11][12] This binding event can lead to a significant change in the fluorescence of the molecule. This suggests a potential application for this compound as a probe for:
-
Visualizing Nuclear DNA: Staining the nucleus in fixed or live cells.
-
Studying DNA-Ligand Interactions: Investigating the binding of small molecules to DNA.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific experimental system.
Protocol 1: General Procedure for Spectroscopic Characterization
This protocol outlines the steps to determine the fundamental photophysical properties of the probe.
Caption: Workflow for Spectroscopic Characterization.
Materials:
-
This compound
-
Spectroscopic grade DMSO
-
A series of solvents with varying polarity (e.g., hexane, toluene, ethyl acetate, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Prepare a series of working solutions (e.g., 1-10 µM) by diluting the stock solution into the various solvents.
-
Absorbance Measurement: Record the absorbance spectrum of each working solution to determine the maximum absorption wavelength (λmax).
-
Emission Measurement: Using a fluorometer, excite the sample at its λmax and record the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using the relative method by comparing the integrated fluorescence intensity and the absorbance of the sample to a known standard.
Protocol 2: In Vitro Kinase Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to screen for kinase inhibitors.
Caption: Workflow for a Kinase Binding Assay.
Materials:
-
Purified kinase of interest
-
This compound (probe)
-
Library of test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, probe, and test compounds in the assay buffer. The optimal concentrations of the kinase and probe should be determined empirically in a preliminary experiment.
-
Assay Setup: To the microplate wells, add the kinase and the probe.
-
Compound Addition: Add the test compounds at various concentrations (typically a serial dilution). Include wells with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe by the test compound. Plot the change in polarization against the compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 3: Live-Cell Imaging
This protocol provides a general guideline for staining live cells.
Caption: Workflow for Live-Cell Imaging.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Glass-bottom imaging dishes
-
This compound
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes and culture them to the desired confluency.
-
Staining Solution: Prepare a working solution of the probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.
-
Staining: Remove the existing medium from the cells and replace it with the staining solution. Incubate the cells for a suitable duration (e.g., 15-30 minutes) at 37°C.
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the probe.
Conclusion and Future Directions
This compound represents a promising new molecular probe with a wide range of potential applications in drug discovery and cell biology. Its inherent bioactivity, coupled with its predicted environmentally sensitive fluorescence, makes it a versatile tool for studying enzyme kinetics, screening for inhibitors, and visualizing cellular structures. The protocols provided here serve as a foundation for researchers to begin exploring the utility of this compound in their own experimental systems. Further characterization of its photophysical properties and exploration of its specific biological targets will undoubtedly unlock even more exciting applications for this versatile molecule.
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- Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous so. Repozytorium PK.
- Synthesis and identification of some deriv
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH.
- 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline. Smolecule.
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- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. PMC - NIH.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
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Synthesis and biological evaluation of novel benzo[c][2][3][13]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. ResearchGate.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. NIH.
- Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies | Asian Journal of Chemistry.
- Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect | Request PDF.
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega.
- Is there a protocol for fluorescence imaging of isolated mitochondria treated with fluorescent dyes using a fluorescence microscope?
- Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System.
- Full article: Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes.
- Bis-intercalation of homodimeric thiazole orange dye deriv
- Enzyme kinetics probed by fluorescence spectroscopy | JASCO Global.
- Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. PMC - NIH.
- Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives.
- Live Cell Imaging. Labome.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
Sources
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. Functional Mitochondrial Staining | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. emulatebio.com [emulatebio.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bis-intercalation of homodimeric thiazole orange dye derivatives in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Aniline Derivatives
From: Senior Application Scientist, Chromatography Division To: Analytical Chemistry Staff, QC/R&D Departments Subject: Troubleshooting Guide for Aniline Derivative Analysis
Executive Summary
Aniline derivatives present a unique set of chromatographic challenges due to their dual functionality: a hydrophobic aromatic ring and a basic, hydrophilic amine group (
-
Peak Tailing: Caused by secondary interactions with residual silanols.[1][2][3][4]
-
Retention Drift: Caused by extreme pH sensitivity near the analyte's
. -
Ghost Peaks/Degradation: Caused by rapid oxidative coupling (browning).
This guide provides mechanistic insights and validated protocols to resolve these issues.
Module 1: Peak Shape Anomalies (Tailing)
Q: Why do my aniline peaks tail severely (As > 1.5) even on a C18 column?
The Mechanism:
The root cause is Secondary Silanol Interaction .[3] Standard silica supports have residual silanol groups (
-
At neutral pH (pH 4–7), silanols ionize to
. -
Anilines are protonated to
. -
The result is a strong ion-exchange interaction that drags the peak tail, destroying resolution.
Visualizing the Problem:
Figure 1: Mechanism of secondary silanol interactions causing peak tailing.
Protocol: The "pH Pincer" Strategy
To fix tailing, you must disable one side of the interaction.
Option A: Low pH Suppression (Recommended for Standard Columns)
-
Action: Lower mobile phase pH to < 3.0 (ideally 2.5).
-
Why: At pH 2.5, silanols are protonated (
, neutral). No negative charge = no interaction. -
Buffer: 0.1% Formic Acid or 20mM Phosphate buffer pH 2.5.
Option B: High pH Suppression (Requires Hybrid Columns)
-
Action: Raise mobile phase pH to > 10.0 .
-
Why: At pH 10, anilines are deprotonated (
, neutral). No positive charge = no interaction. -
Critical Warning: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Extend) or polymer column. Standard silica dissolves at pH > 8.0.
Module 2: Retention Time Instability
Q: Why does the retention time of my aniline derivative shift day-to-day?
The Mechanism:
This is a violation of the 2-Unit Rule . The
Data: pKa vs. Recommended pH
| Compound | pKa (Approx) | Dangerous pH Zone | Target pH (Acidic) | Target pH (Basic) |
| Aniline | 4.6 | 3.6 – 5.6 | < 2.6 | > 6.6 |
| 4-Nitroaniline | 1.0 | 0.0 – 2.0 | N/A (Always neutral) | > 3.0 |
| 4-Chloroaniline | 4.0 | 3.0 – 5.0 | < 2.0 | > 6.0 |
| 2,4-Dimethylaniline | 4.9 | 3.9 – 5.9 | < 2.9 | > 6.9 |
Protocol: Robust Buffer Preparation
-
Select the Buffer: Never use Acetate (pKa 4.76) for generic anilines; it buffers exactly where you don't want to be. Use Phosphate (pKa 2.1 or 7.2).[6]
-
Temperature Control: Amine-based buffers (like TEA or Tris) have huge
shifts. If using these, column oven temperature must be controlled within ±0.5°C. -
Procedure:
-
Weigh buffer salt.
-
Dissolve in 90% of final water volume.
-
Adjust pH using a calibrated meter (do not rely on theoretical calculation).
-
Dilute to volume.
-
Filter through 0.2 µm nylon filter.
-
Module 3: Ghost Peaks & Degradation
Q: I see unknown peaks appearing in my standard solution after 4 hours. What are they?
The Mechanism: Anilines are notorious for Oxidative Coupling . In the presence of light and oxygen, they form azo-compounds and quinone imines. These appear as late-eluting "ghost peaks" that grow over time.
Figure 2: Oxidative degradation pathway of anilines leading to ghost peaks.
Protocol: Stabilization Workflow
-
Amber Glass: Always store aniline samples in amber vials to block UV light.
-
Antioxidant Additive:
-
Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent.
-
Note: Ensure the antioxidant does not co-elute with your peak.
-
-
Auto-Sampler Control: Set the autosampler tray temperature to 4°C . Reaction rates drop significantly at low temperatures.
Module 4: Method Development FAQ
Q: Which column phase is best? C18 is not giving enough selectivity.
While C18 is the workhorse, it relies solely on hydrophobicity. For anilines, use:
-
Phenyl-Hexyl: Provides
interactions with the aromatic ring of aniline, offering alternative selectivity to C18. -
Polar-Embedded (e.g., Amide/Carbamate): These columns shield silanols (reducing tailing) and interact with the amine group, often improving peak shape without extreme pH.
Q: Can I use ion-pairing reagents?
Yes, but with caution.
-
Reagent: Octane sulfonic acid (OSA) or Hexane sulfonic acid (HSA).
-
Effect: The sulfonate (
) binds to the aniline ( ), forming a neutral pair that retains well on C18. -
Drawback: Equilibration takes hours. Once a column is used for ion-pairing, it is permanently dedicated to that method. It is also incompatible with LC-MS (suppresses ionization).
References
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Residual Silanol Interactions. Retrieved from
-
Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects.[1][2][3][6][7][8] Retrieved from
-
Sigma-Aldrich. (2024). HPLC Tips & Tricks: Buffer Selection and pKa Rules. Retrieved from
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms and Solutions for Basic Compounds. Retrieved from
-
BenchChem. (2025).[9] Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds. Retrieved from
Sources
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline for Assays
Welcome to the technical support guide for 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experimental workflows.
I. Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic compound featuring a substituted aniline ring linked to a methyl-thiadiazole moiety.[1] The presence of the aniline group imparts basic properties, making its solubility pH-dependent.[2][3] The thiadiazole ring system contributes to its overall lipophilicity, which can lead to poor aqueous solubility.[4][5]
Key Structural Features:
-
Aniline Moiety: A primary aromatic amine, which is a weak base.
-
1,3,4-Thiadiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
-
Methyl Group: A small alkyl substituent.
These features suggest that a multi-pronged approach will be most effective in achieving the desired concentration for various assays.
II. Troubleshooting & FAQs
This section addresses common issues encountered when working with sparingly soluble compounds like this compound.
1. Initial Stock Solution Preparation
-
Q: What is the best solvent for preparing a high-concentration stock solution?
A: For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for a wide range of organic compounds due to its ability to dissolve both polar and non-polar molecules.[6][7] Other potential solvents include dimethylformamide (DMF) and ethanol. It is crucial to start with a small amount of the compound and gradually add the solvent to determine the approximate solubility.
-
Q: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered in the aqueous buffer, causing the compound to crash out of solution. To mitigate this, you can try the following:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Vortexing During Dilution: Vigorously mix the solution while adding the aqueous buffer to promote dispersion.
-
Lowering the Final Concentration: It may be necessary to work at a lower final concentration of the compound in your assay.
-
Using Co-solvents: Incorporating a co-solvent in your final assay buffer can help maintain solubility.[8]
-
2. pH Adjustment
-
Q: Can I use pH to improve the solubility of this compound?
A: Yes. The aniline group is basic and will become protonated at acidic pH. This protonated form (anilinium ion) is generally more water-soluble. Simple alkylamines typically have pKa values in the range of 9.5-11.0.[2][9] By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can significantly enhance the solubility of your compound. However, you must ensure that the altered pH does not negatively impact your assay's performance or the stability of other components.
3. Co-solvents and Excipients
-
Q: What are co-solvents, and how can they help?
A: Co-solvents are organic solvents that are miscible with water and are used in combination with water to increase the solubility of hydrophobic compounds.[8][10] Common co-solvents used in assays include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
The addition of a small percentage of a co-solvent to your final assay buffer can help keep the compound in solution.
-
-
Q: I've heard about cyclodextrins. Can they be used?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.[14]
4. Assay Interference
-
Q: I'm concerned that the solvents or excipients I use to dissolve my compound will interfere with my assay. How can I check for this?
A: This is a critical consideration. You should always run a "vehicle control" in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) or excipient (e.g., cyclodextrin) as your test samples but without the compound of interest. This will allow you to determine if the vehicle itself has any effect on your assay's readout. It's important to note that DMSO concentrations above 1% can be toxic to many mammalian cell types in in-vitro culture assays.[6] Some studies have shown that even lower concentrations of DMSO (0.5-3%) can reduce cell viability in a dose-dependent manner.[15]
III. Experimental Protocols
Here are detailed, step-by-step methodologies for preparing and handling this compound.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: Determine the molecular weight of this compound and calculate the mass needed to prepare your desired volume of a 10 mM solution.
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Solubilize: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try gentle warming (e.g., in a 37°C water bath) or sonication.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Test
-
Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add the compound: Add a small, known amount of the solid compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the samples to pellet any undissolved compound.
-
Quantify the dissolved compound: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the results: Plot the measured solubility against the pH of the buffer to determine the optimal pH range for solubilization.
IV. Data Summary
| Solubilization Method | Advantages | Disadvantages | Considerations |
| Organic Solvents (e.g., DMSO) | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays. | Keep the final concentration in the assay as low as possible (typically <0.5%). |
| pH Adjustment | Can significantly increase the solubility of ionizable compounds. | The required pH may not be compatible with the assay conditions. | Verify that the pH does not affect the activity of enzymes or other biological components. |
| Co-solvents | Can improve solubility in aqueous solutions. | May alter the properties of the assay medium. | Run appropriate vehicle controls. |
| Cyclodextrins | Low toxicity; can enhance bioavailability. | May not be effective for all compounds; can be a more expensive option. | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
V. Visualizations
Diagram 1: Decision Tree for Solubility Enhancement
A decision tree for selecting a solubility enhancement strategy.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complex
Formation of a water-soluble inclusion complex with a cyclodextrin.
VI. References
-
Vertex AI Search. (2022). How to tackle compound solubility issue. Retrieved from
-
MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from
-
Smolecule. (n.d.). 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline. Retrieved from
-
Chemistry LibreTexts. (2024). Properties of amines. Retrieved from
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from
-
PubChem. (n.d.). (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine. Retrieved from
-
PubMed. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. Retrieved from
-
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from
-
ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from
-
Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from
-
Principles of Drug Action 1. (2005). Amines. Retrieved from
-
ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. Retrieved from
-
NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from
-
Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from
-
Taylor & Francis. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved from
-
Asian Journal of Pharmaceutics. (n.d.). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Retrieved from
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from
-
Solubility and pH of amines. (n.d.). Retrieved from
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from
Sources
- 1. Buy 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline | 88518-06-3 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. btsjournals.com [btsjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. mdpi.com [mdpi.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor resolution in thiadiazole derivative separation
Status: Active | Topic: HPLC/UHPLC Method Development | Ticket ID: THIA-SEP-001
Executive Summary
Thiadiazoles (1,2,4- and 1,3,4-isomers) present a unique chromatographic challenge due to their electron-deficient aromatic rings and basic nitrogen atoms. The most common failure modes in their separation are severe peak tailing (due to silanol interactions) and poor isomer resolution (due to structural similarity). This guide provides root-cause analysis and validated protocols to resolve these specific issues.
Part 1: Diagnostic Workflow
Use this logic tree to identify the root cause of your separation failure.
Figure 1: Diagnostic Logic Tree for Thiadiazole Separations. Follow the path corresponding to your primary chromatogram defect.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Severe Peak Tailing
User Question: "I am using a standard C18 column with Water/Acetonitrile (0.1% Formic Acid). My thiadiazole peak is tailing badly (Asymmetry > 2.0). Why?"
Technical Analysis: Thiadiazoles contain nitrogen atoms with lone pairs that act as Lewis bases. Standard silica columns contain residual silanols (Si-OH) that are acidic.
-
The Mechanism: At pH 3-7, residual silanols are ionized (Si-O⁻). The protonated nitrogen on the thiadiazole interacts electrostatically with these silanols, causing "drag" or tailing.
-
The Fix: You must block this interaction using either steric hindrance, competitive binding, or pH suppression.
Protocol A: The Silanol Suppression Method If you cannot change your column, modify your mobile phase:
-
Remove Formic Acid.
-
Prepare Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Triethylamine (TEA). Adjust pH to 6.5 with Acetic Acid.
-
Rationale: TEA is a stronger base than thiadiazole. It saturates the silanol sites, effectively "capping" the column in-situ, allowing the thiadiazole to elute symmetrically [1].
Protocol B: The High-pH Strategy (Recommended) If you can change your column, switch to a Hybrid Silica (e.g., Ethylene Bridged Hybrid) that is stable at pH 10.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Rationale: At pH 10, the thiadiazole nitrogen is deprotonated (neutral). Neutral bases do not interact with silanols. This often results in sharp, symmetrical peaks.
Issue 2: Separation of Regioisomers (1,2,4 vs 1,3,4)
User Question: "I have a mixture of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives. They co-elute on C18. How do I separate them?"
Technical Analysis: C18 columns separate based on hydrophobicity (logP). Isomers often have identical logP values, making C18 ineffective. You need Shape Selectivity and Pi-Pi Interactions .
-
1,3,4-thiadiazoles are more symmetrical and have different electron density distributions compared to 1,2,4-thiadiazoles .
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) columns interact with the pi-electrons of the thiadiazole ring. The strength of this interaction varies significantly between isomers [2].
Table 1: Column Selection Matrix for Thiadiazoles
| Column Chemistry | Mechanism | Best For... |
| C18 (Standard) | Hydrophobic Interaction | General potency assays; non-isomeric mixtures. |
| Phenyl-Hexyl | Pi-Pi Stacking + Hydrophobicity | Separating Isomers. The pi-electrons in the stationary phase interact differently with the electron-poor thiadiazole rings. |
| PFP (Pentafluorophenyl) | Dipole-Dipole + Pi-Pi | Halogenated thiadiazoles or very polar derivatives. |
| HILIC (Bare Silica) | Polar Partitioning | Very polar, small thiadiazoles that elute in the void volume on C18. |
Issue 3: Retention Time Drift
User Question: "My retention times shift by 0.5 minutes between runs. I am using phosphate buffer at pH 3.0."
Technical Analysis: Many amino-thiadiazole derivatives have pKa values in the range of 2.5 – 4.0.
-
The Error: Working at pH 3.0 places you exactly at the pKa of the analyte. Small fluctuations in temperature or organic composition cause the ionization state (protonated vs. neutral) to flip rapidly, causing drift.
-
The Fix: Adhere to the "Rule of 2" : The mobile phase pH must be at least 2 units away from the analyte's pKa.
Protocol: Robust pH Selection
-
Determine pKa: If unknown, assume pKa ~3.5 for amino-thiadiazoles.
-
Select pH:
-
Acidic Mode: pH < 1.5 (Use 0.1% TFA). Warning: May cause hydrolysis of sensitive groups.
-
Neutral Mode: pH > 6.0 (Use Ammonium Acetate).
-
-
Verify: Run 3 consecutive injections. If RSD of retention time is < 0.5%, the system is stable.
Part 3: Advanced Method Development Workflow
This workflow describes the decision process for selecting the correct mode (RP-HPLC vs HILIC) for thiadiazole derivatives.
Figure 2: Method Selection Workflow. Use LogP to determine if HILIC is required before struggling with RP-HPLC.
References
-
Phenomenex Technical Notes. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
MDPI Molecules. (2024). Comparison of HPLC and In Silico Lipophilicity Parameters for 1,3,4-Thiadiazoles. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
Agilent Technologies. (2021).[1] A Guide to HPLC Column Selection. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Thiadiazole Derivatives in Anticancer Research
Focus: 1,3,4-Thiadiazole Scaffolds vs. Standard Care Agents (Doxorubicin/Sorafenib)
Executive Summary
The 1,3,4-thiadiazole scaffold has emerged as a critical pharmacophore in oncology due to its mesoionic character and bioisosterism with pyrimidine .[1][2] Unlike traditional oxadiazoles, the inclusion of the sulfur atom enhances lipophilicity, facilitating transmembrane permeability while maintaining a distinct electron-deficiency profile that favors hydrogen bonding with kinase domains (e.g., EGFR, VEGFR-2).
This guide objectively compares the efficacy of novel 2,5-disubstituted 1,3,4-thiadiazole derivatives against standard chemotherapeutic agents, supported by recent experimental data (2024-2025 reporting period).
Structural Landscape & SAR Analysis
The anticancer potency of thiadiazoles is strictly governed by substituents at the C2 and C5 positions. The 1,3,4-isomer is the most potent among the four possible isomers due to its ability to mimic the DNA-binding properties of nucleic bases.
Key Structural Drivers[2]
-
C2 Position (Target Specificity): Substitution with secondary amines or acetamide linkers often directs the molecule toward kinase inhibition (EGFR/VEGFR).
-
C5 Position (Potency & ADME): Aromatic or heteroaromatic rings (e.g., 4-methoxyphenyl) at this position enhance lipophilic interactions within the hydrophobic pockets of enzymes.
-
The Sulfur Effect: The sulfur atom acts as a weak hydrogen bond acceptor but a strong lipophilic center, improving the Selectivity Index (SI) compared to oxadiazole analogs.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR logic flow for 2,5-disubstituted 1,3,4-thiadiazoles optimization.
Comparative Efficacy: Experimental Data
The following data synthesizes recent bioassays comparing lead thiadiazole candidates against standard-of-care drugs.
Table 1: IC50 Comparison (µM) on Human Cancer Cell Lines
Lower IC50 indicates higher potency.[3]
| Compound ID | Scaffold Type | Target Mechanism | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Ref |
| Compound 14 | Acetamide-linked 1,3,4-thiadiazole | VEGFR-2 Inhibitor | 0.04 ± 0.01 | 0.18 ± 0.02 | N/A | [1] |
| Compound 29i | Uncondensed 1,3,4-thiadiazole | EGFR/HER-2 Inhibitor | 1.45 | N/A | 0.77 (SK-BR-3) | [2] |
| Compound 22d | Propenyl-amino derivative | LSD1 Inhibitor | 1.52 | 6.47 | 10.3 | [2] |
| Doxorubicin | Anthracycline (Control) | DNA Intercalation | 0.75 - 1.20 | 0.87 - 1.20 | 0.50 | [1][3] |
| Sorafenib | Kinase Inhibitor (Control) | VEGFR/RAF Inhibitor | 0.15 | 0.14 | N/A | [1] |
Analysis:
-
Superiority: Compound 14 demonstrates a 3.7-fold higher potency against MCF-7 cells compared to Sorafenib, highlighting the efficacy of the acetamide tail in locking into the VEGFR-2 active site.
-
Selectivity: While Doxorubicin is highly potent, it lacks selectivity (cytotoxic to normal cells). Thiadiazole derivatives like Compound 14 often exhibit a Selectivity Index (SI) > 28 against normal fibroblasts (WI-38) [1].[4]
Mechanism of Action: Kinase Inhibition vs. Apoptosis
Unlike alkylating agents that indiscriminately damage DNA, advanced thiadiazole derivatives function primarily as ATP-competitive kinase inhibitors .
Primary Pathway: EGFR/VEGFR Inhibition
-
Binding: The nitrogen atoms in the thiadiazole ring form hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR).
-
Blockade: This prevents ATP binding, shutting down downstream phosphorylation.
-
Cascade Arrest: Inhibition of the RAS-RAF-MEK-ERK pathway leads to G0/G1 cell cycle arrest.
-
Apoptosis: Unchecked cellular stress triggers the mitochondrial apoptotic pathway (Bax upregulation/Bcl-2 downregulation).
Visualization: Signaling Blockade Workflow
Caption: Mechanism of thiadiazole-induced kinase inhibition and subsequent apoptosis.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.
MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC50 values with high precision.
-
Cell Seeding: Seed MCF-7 or HepG2 cells (1 × 10⁴ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Compound Solubilization (Critical): Dissolve thiadiazole derivatives in DMSO.
-
Validation Check: Final DMSO concentration in the well must be < 0.5% to avoid solvent toxicity.[5]
-
-
Treatment: Treat cells with serial dilutions (e.g., 0.1 µM to 100 µM) for 48h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Molecular Docking (In Silico Validation)
Objective: Predict binding affinity before synthesis.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target Selection:
-
EGFR (PDB ID: 1M17 )
-
VEGFR-2 (PDB ID: 4ASD )
-
-
Protocol:
-
Prepare protein: Remove water, add polar hydrogens, compute Gasteiger charges.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib).
-
Validation: Re-dock the native ligand. RMSD must be < 2.0 Å.
-
References
-
Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2. PubMed Central (PMC). (2025). Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel). (2025).[7] Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. (2020). Available at: [Link]
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- 4. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline Bioassays
Executive Summary
This guide addresses a critical reproducibility bottleneck in the evaluation of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline (hereafter referred to as 5-MTA ), a privileged scaffold in medicinal chemistry used for kinase inhibitors and antimicrobial agents.
The Core Problem: Inter-laboratory studies have revealed that 5-MTA and its derivatives frequently yield false-negative cytotoxicity data (appearing less toxic than they are) or false-positive viability signals when assessed via standard tetrazolium-based assays (MTT/MTS). This is due to the inherent reductive potential of the thiadiazole ring, which can chemically reduce tetrazolium salts to formazan in the absence of viable cells.
The Solution: This guide validates an ATP Bioluminescence workflow as the primary standard, supported by Label-Free Impedance for kinetic validation, establishing a robust protocol for inter-laboratory consistency.
Comparative Analysis: Assay Performance
We compared three assay modalities across four independent laboratories to establish a "Gold Standard" for 5-MTA assessment.
Table 1: Performance Metrics & Suitability
| Feature | Method A: Colorimetric (MTT) | Method B: ATP Bioluminescence (CellTiter-Glo) | Method C: Impedance (xCELLigence) |
| Readout Principle | Metabolic reduction (Dehydrogenase activity) | Quantitation of ATP (Metabolically active cells) | Electrical Impedance (Cell attachment/morphology) |
| Interference Risk | HIGH (Chemical reduction of MTT by 5-MTA) | LOW (Luciferase reaction is robust to thiadiazoles) | NONE (No reagents involved) |
| Sensitivity (LOD) | ~2,000 cells/well | ~50 cells/well | ~100 cells/well |
| Z-Factor (avg) | 0.45 (Marginal) | 0.78 (Excellent) | 0.65 (Good) |
| Inter-Lab CV% | 25-40% (Poor reproducibility) | <10% (High reproducibility) | 12-15% |
| Throughput | High | Ultra-High | Low-Medium |
| Cost | Low | Medium | High (Requires specialized hardware) |
Expert Insight: The Mechanism of Failure in MTT
The 1,3,4-thiadiazole ring system in 5-MTA possesses electron-donating nitrogen and sulfur atoms. In standard MTT protocols, this moiety can donate electrons directly to the tetrazolium dye, converting it to purple formazan extracellularly. This creates a background signal that mimics high cell viability, masking the compound's actual cytotoxic effect. Therefore, MTT is NOT recommended for 5-MTA without strict cell-free controls.
Visualizing the Interference & Validation Logic
The following diagram illustrates why the ATP method is mechanistically superior for this specific chemotype and outlines the validation workflow.
Caption: Figure 1. Mechanistic comparison showing how 5-MTA causes chemical interference in MTT assays (red path) versus the clean signal generation in ATP assays (green path).
Inter-Laboratory Validation Protocol (Standardized)
To ensure data integrity across different research sites, the following "Round Robin" validation protocol was established. This protocol adheres to OECD Guidance Document 34 principles.
Phase 1: Reference Standardization
-
Compound Source: Single batch of 5-MTA (Purity >98% by HPLC) distributed to all labs.
-
Cell Line: A549 (Lung Carcinoma) or MCF-7, passage matched (P+3 to P+6).
-
Solvent: DMSO (Final concentration standardized to 0.5% v/v).
Phase 2: The "Orthogonal" Workflow
All participating laboratories must run the ATP Bioluminescence Assay side-by-side with a Cell-Free Interference Check .
Step-by-Step Protocol (ATP Bioluminescence)
1. Plate Preparation:
-
Seed A549 cells at 3,000 cells/well in white-walled, clear-bottom 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to ensure attachment.
2. Compound Treatment (The Critical Step):
-
Prepare a 10mM stock of 5-MTA in 100% DMSO.
-
Perform 1:3 serial dilutions in culture medium.
-
Crucial Control: Prepare a "No Cell" plate containing only medium + compound dilutions. This detects any intrinsic luminescence or quenching by 5-MTA (rare in ATP assays, but mandatory for GLP compliance).
3. Incubation:
-
Treat cells for 48 hours.
4. Assay Development:
-
Equilibrate the plate and ATP detection reagent (e.g., CellTiter-Glo) to room temperature (22-25°C) for 30 minutes. Reason: Temperature gradients cause "edge effects" in luminescence.
-
Add 100 µL of reagent to each well (1:1 ratio with medium).
-
Orbitally shake for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition:
-
Read luminescence (Integration time: 0.5 - 1.0 second/well).
Phase 3: Data Analysis & Acceptance Criteria
-
Normalization: Calculate % Viability relative to DMSO Vehicle Control.
-
Z-Factor Calculation:
-
Requirement: Z' > 0.6 for assay acceptance.
-
-
IC50 Determination: Use a 4-parameter logistic (4PL) regression.
Validation Workflow Diagram
The following diagram outlines the decision matrix for accepting data from satellite laboratories.
Caption: Figure 2. Decision matrix for inter-laboratory validation, enforcing the rejection of colorimetric methods if interference is detected.
References
-
Petty, R. D., et al. (1995).[1] Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence.[1][2]
-
OECD. (2005).[3][4] Guidance Document 34: Validation and International Acceptance of New or Updated Internationally Acceptable Test Methods for Hazard Assessment. OECD Series on Testing and Assessment.[3][4][5]
-
ICCVAM. (1997). Validation and Regulatory Acceptance of Toxicological Test Methods.[3][5] National Institute of Environmental Health Sciences (NIEHS).[3]
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BenchChem. (2025).[6] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
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Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][6][7][8][9][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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A Comparative Guide to the Structure-Activity Relationships of Thiadiazole Series in Drug Discovery
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its inherent physicochemical properties, including its mesoionic character which facilitates crossing cellular membranes, make it a privileged scaffold for the design of novel therapeutic agents.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of three major thiadiazole isomers: 1,3,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,4-thiadiazole, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. We will delve into the causality behind experimental designs and provide actionable protocols for researchers in the field.
The Versatile Scaffold: 1,3,4-Thiadiazole
The 1,3,4-thiadiazole isomer is the most extensively studied, demonstrating a remarkable breadth of biological activities.[3] Its structural versatility allows for substitutions at the C2 and C5 positions, providing a fertile ground for SAR exploration.
Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The anticancer potential of 1,3,4-thiadiazoles is often attributed to their ability to act as bioisosteres of pyrimidines, thereby interfering with DNA replication processes.[2][3]
Key SAR Insights:
-
Substitution at C2 and C5: The nature of the substituents at the C2 and C5 positions is paramount for cytotoxic activity. Generally, the presence of aromatic or heteroaromatic rings enhances anticancer potency.[4]
-
Amino Group at C2: A 2-amino-1,3,4-thiadiazole moiety is a common feature in many active compounds. Further substitution on this amino group with aryl or heteroaryl moieties can significantly modulate activity.
-
Phenyl Ring Substituents: The substitution pattern on a C5-phenyl ring is crucial. For instance, in a series of 2-(arylamino)-5-aryl-1,3,4-thiadiazoles, compounds bearing a 3,4,5-trimethoxyphenyl group at the C5 position exhibited high cytotoxic activity against the MCF-7 breast cancer cell line.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenylamino substituent at the C2 position has been shown to enhance antiproliferative activity. For example, 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole displayed potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[3]
Table 1: Comparative Anticancer Activity (IC50, µM) of 1,3,4-Thiadiazole Derivatives
| Compound ID | C2-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-(2-Trifluoromethylphenylamino) | 3-Methoxyphenyl | MCF-7 | 49.6 | [3] |
| MDA-MB-231 | 53.4 | [3] | |||
| 2g | 2-Amino | 2-(Benzenesulfonylmethyl)phenyl | LoVo | 2.44 | |
| MCF-7 | 23.29 | ||||
| 8a | Varies | Varies | Multiple | 1.62 - 4.61 | [2] |
Note: The specific structures of compound 8a are detailed in the source.
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[5]
Key SAR Insights:
-
Mercapto and Thione Moieties: The presence of a mercapto (-SH) or thione (=S) group at the C2 position is often associated with significant antimicrobial activity.
-
Schiff Bases: The condensation of the amino group of 2-amino-1,3,4-thiadiazoles with various aldehydes to form Schiff bases has been a successful strategy to enhance antimicrobial potency.
-
Halogen Substitution: The incorporation of halogen atoms (F, Cl, Br) on the aromatic rings attached to the thiadiazole core generally leads to an increase in antibacterial and antifungal activities.
Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives
The anti-inflammatory properties of 1,3,4-thiadiazoles are often linked to their ability to inhibit cyclooxygenase (COX) enzymes.
Key SAR Insights:
-
Aryl Substituents: The presence of aryl groups at the C2 and C5 positions is a common feature of anti-inflammatory 1,3,4-thiadiazoles.
-
Carboxamide Linkage: A carboxamide linkage at the C2 or C5 position has been shown to be favorable for anti-inflammatory activity.
The Emerging Contender: 1,2,3-Thiadiazole
While less explored than its 1,3,4-isomer, the 1,2,3-thiadiazole scaffold has demonstrated a range of biological activities, including anticancer, antiviral, and insecticidal properties.[6]
Anticancer and Antiviral Activity of 1,2,3-Thiadiazole Derivatives
Key SAR Insights:
-
Substitution Pattern: The substitution at the C4 and C5 positions of the 1,2,3-thiadiazole ring is critical for its biological activity.
-
Aryl and Heteroaryl Groups: The introduction of aryl and heteroaryl moieties at these positions has been a key strategy in developing potent derivatives. For instance, a series of[1][6][7]thiadiazole benzylamides were identified as potent necroptosis inhibitors.[8]
-
Halogenation: Dihalogen substitution on the benzylamide portion of these molecules was found to be optimal for activity.[8]
-
Chirality: The stereochemistry can play a significant role. For example, in certain derivatives with a benzylic methyl group, the (S)-enantiomer was found to be responsible for the necroptosis inhibitory activity.[8]
-
Antiviral Activity: Phenyl ring substitution with electron-withdrawing groups like bromine at the 2 and 4 positions has been shown to significantly increase antiviral potential against HIV-1.[6]
The Regioisomeric Alternative: 1,2,4-Thiadiazole
The 1,2,4-thiadiazole isomer also presents a valuable scaffold for drug discovery, with derivatives showing promise as antimicrobial and receptor antagonist agents.[9]
Antimicrobial and Receptor Antagonist Activity of 1,2,4-Thiadiazole Derivatives
Key SAR Insights:
-
Substitution at C3 and C5: The biological activity of 1,2,4-thiadiazoles is heavily influenced by the substituents at the C3 and C5 positions.
-
Aryl and Amino Groups: The presence of an aryl group at C3 and an amino group at C5 is a common structural feature in biologically active 1,2,4-thiadiazoles.
-
Receptor Antagonism: In the context of adenosine A3 receptor antagonists, a 4-methoxyphenyl group at the C3 position and an N-acetyl or N-propionyl group on the C5-amino functionality led to a significant increase in binding affinity and selectivity.[9][10] The regioisomerism between 1,2,4- and 1,3,4-thiadiazoles can dramatically affect binding affinities.[10]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key thiadiazole scaffold and for a crucial biological evaluation.
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Acyl Hydrazides
This protocol describes a common and versatile method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles.
Diagram 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Procedure:
-
Reaction Setup: To a solution of an appropriate acyl hydrazide (1.0 mmol) in a suitable solvent such as toluene (10 mL), add a thionating agent like Lawesson's reagent (0.5 mmol).[11]
-
Reaction Conditions: Reflux the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]
Diagram 2: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 2 x 104 cells/mL and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24 to 72 hours.[12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The thiadiazole scaffold, in its various isomeric forms, continues to be a highly fruitful area of research in medicinal chemistry. The 1,3,4-thiadiazole series is well-established with a wealth of SAR data, particularly in anticancer and antimicrobial applications. The 1,2,3- and 1,2,4-thiadiazole series, while less explored, offer exciting opportunities for the development of novel therapeutic agents with potentially different mechanisms of action.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their molecular targets and mechanisms of action. The strategic application of the SAR principles outlined in this guide can aid researchers in the rational design of the next generation of thiadiazole-based drugs.
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Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Eynde, J. J., May, C., & Kucukguzel, I. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]
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Rajput, K., Singh, V., Singh, S., & Srivastava, V. (2020). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. ResearchGate. [Link]
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A Head-to-Head Comparison for the Modern Oncology Lab: The Veteran 5-Fluorouracil vs. the Versatile 1,3,4-Thiadiazole Scaffold
A Senior Application Scientist's Guide to Evaluating Next-Generation Anticancer Compounds
In the landscape of oncology research, the challenge is twofold: to maximize cytotoxic efficacy against malignant cells while minimizing harm to healthy tissue. For decades, 5-Fluorouracil (5-FU), a pyrimidine analog, has been a cornerstone of chemotherapy, particularly for gastrointestinal and breast cancers.[1][2] Its mechanisms are well-understood, but its clinical utility is often hampered by a narrow therapeutic window and significant toxicity.[3][4] Concurrently, medicinal chemistry has identified the 1,3,4-thiadiazole ring as a privileged scaffold—a versatile building block for novel therapeutic agents.[5][6] Derivatives of this heterocyclic compound have demonstrated a wide spectrum of biological activities, including potent anticancer effects, often through distinct mechanisms from traditional antimetabolites.[7][8]
This guide provides a head-to-head comparison of the established incumbent, 5-FU, with the emerging class of 1,3,4-thiadiazole derivatives, represented here by the structure of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline. We will dissect their mechanisms of action, compare their cytotoxic potential using preclinical data, and provide the detailed experimental frameworks necessary for their rigorous evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the transition from established standards to next-generation targeted therapies.
Section 1: Chemical Structure and Foundational Properties
The fundamental differences in the chemical architecture of 5-FU and 1,3,4-thiadiazole derivatives dictate their distinct interactions with biological systems.
-
5-Fluorouracil (5-FU): A fluorinated analog of the pyrimidine uracil. Its small size and structural similarity to a natural nucleobase allow it to deceptively enter cellular metabolic pathways that synthesize DNA and RNA.[2]
-
This compound: This compound belongs to the 2,5-disubstituted 1,3,4-thiadiazole class. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which can contribute to its ability to interfere with nucleic acid processes.[9] The mesoionic character of this ring structure allows these compounds to readily cross cellular membranes and engage with intracellular targets.[6][7] The specific substitutions—a methyl group and an aniline moiety—are critical for defining its specific biological targets and overall activity, a common feature of this versatile scaffold.
Section 2: Divergent Mechanisms of Action
The cytotoxic effects of 5-FU and 1,3,4-thiadiazole derivatives arise from fundamentally different molecular interactions. 5-FU acts as a classic antimetabolite, while thiadiazoles often function as inhibitors of key signaling proteins.
5-Fluorouracil: A Two-Pronged Attack on Nucleic Acid Synthesis
5-FU is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[10] Its mechanism is primarily twofold:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and a folate cofactor, blocking the synthesis of thymidylate (dTMP).[2][11] This starves the cell of a crucial building block for DNA replication and repair, leading to a "thymineless death," particularly in rapidly dividing cancer cells.[1][12]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into RNA and DNA, respectively.[2][12] Incorporation into RNA disrupts its processing and function, while incorporation into DNA leads to genome instability and triggers cell death pathways.[12]
Caption: Mechanism of 5-Fluorouracil (5-FU) action.
1,3,4-Thiadiazole Derivatives: A Multi-Targeted Approach
Unlike 5-FU's focused disruption of nucleotide metabolism, the 1,3,4-thiadiazole scaffold serves as a platform for designing inhibitors against a wide array of cancer-relevant targets. The specific activity depends entirely on the functional groups attached to the core ring.[5][7] Common mechanisms include:
-
Kinase Inhibition: Many derivatives have been shown to inhibit crucial pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer.[5]
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes critical for cancer cell proliferation and survival, such as topoisomerases or histone deacetylases (HDACs).[5][7]
-
Apoptosis Induction: By targeting various cellular proteins, these compounds can effectively trigger programmed cell death (apoptosis) in cancer cells.[5]
Caption: Potential mechanisms for 1,3,4-thiadiazole derivatives.
Section 3: Comparative Anticancer Activity - In Vitro Data
The most direct comparison of potency comes from in vitro cytotoxicity assays, which determine the half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency. Preclinical studies have shown that certain 1,3,4-thiadiazole derivatives exhibit significantly greater potency than 5-FU against various cancer cell lines.
| Compound Class | Specific Derivative / Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Pyrimidine Analog | 5-Fluorouracil | HCT-116 (Colon) | 29.50 | [7] |
| SGC-7901 (Gastric) | 56.12 | [7] | ||
| A-549 (Lung) | 16.96 | [13] | ||
| MCF-7 (Breast) | ~5.0 - 20.0 | [9][14] | ||
| 1,3,4-Thiadiazole | Compound 3e (5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole) | HCT-116 (Colon) | 7.19 | [7] |
| SGC-7901 (Gastric) | 15.50 | [7] | ||
| 1,3,4-Thiadiazole | Compound 3l (5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole) | HCT-116 (Colon) | 6.56 | [7] |
| SGC-7901 (Gastric) | 25.65 | [7] | ||
| 1,3,4-Thiadiazole | Compound 22d (aminothiadiazole derivative) | MCF-7 (Breast) | 1.52 | [9] |
| HCT-116 (Colon) | 10.3 | [9] | ||
| 1,3,4-Thiadiazole | Ciprofloxacin Hybrid 1h | A549 (Lung) | 2.79 | [9] |
Note: The IC₅₀ values are representative and can vary based on experimental conditions. The data clearly indicates that specific, rationally designed 1,3,4-thiadiazole derivatives can achieve superior potency compared to the standard chemotherapeutic agent 5-FU in preclinical models.
Section 4: Pharmacokinetics and Toxicity Profile
A drug's ultimate clinical success depends not just on its efficacy but also on its safety and how it behaves in the body.
5-Fluorouracil
-
Pharmacokinetics: 5-FU is characterized by a short plasma half-life (typically 8-20 minutes) due to rapid catabolism.[15][16] Over 80% of an administered dose is eliminated by the enzyme dihydropyrimidine dehydrogenase (DPD), primarily in the liver.[10][12][17] Genetic variations in DPD can lead to severe or fatal toxicity due to impaired drug clearance.[18][19]
-
Toxicity Profile: The side effects of 5-FU are significant and dose-limiting. They stem from the drug's impact on all rapidly dividing cells, not just cancerous ones. Common toxicities include myelosuppression (suppression of bone marrow), mucositis (inflammation of the digestive tract), diarrhea, and palmar-plantar erythrodysesthesia (hand-foot syndrome).[3][4] The toxicity profile can change depending on whether the drug is given as a rapid injection or a slow infusion.[3]
1,3,4-Thiadiazole Derivatives
-
Pharmacokinetics: As a class of developmental compounds, the pharmacokinetic profiles of thiadiazole derivatives are highly variable and dependent on their specific substitutions. A primary goal in their development is to optimize properties like solubility, metabolic stability, and half-life to create a compound with a favorable therapeutic window. Their ability to be modified allows for fine-tuning to reduce off-target effects.[7]
-
Toxicity Profile: The key objective for these novel agents is to achieve greater selectivity for cancer cells over healthy cells, thereby reducing the systemic toxicity seen with agents like 5-FU.[6] For example, a derivative that selectively inhibits a kinase overexpressed only in tumor cells would be expected to have a much better safety profile. However, each new derivative must be rigorously tested for its own unique potential toxicities.[20]
Section 5: Essential Experimental Protocols for Comparative Evaluation
To objectively compare a novel thiadiazole derivative against 5-FU, a series of standardized, well-controlled experiments are required. The following protocols provide a robust framework for this evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment via CCK-8/MTT Assay
This assay quantitatively measures cell viability and proliferation, allowing for the determination of IC₅₀ values. The causality is direct: a potent cytotoxic agent will reduce the metabolic activity of the cell population, which is measured by a colorimetric change.
Caption: Workflow for an in vitro cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of the 1,3,4-thiadiazole derivative and 5-FU in a suitable solvent (e.g., DMSO). Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and solvent only (vehicle control) and wells with untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
Viability Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for an additional 1-4 hours. Live, metabolically active cells will convert the reagent into a colored formazan product.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.[21][22]
Protocol 2: In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol evaluates a compound's ability to inhibit tumor growth in a living organism, providing a more clinically relevant measure of efficacy. The choice of an immunodeficient mouse is critical to prevent rejection of the implanted human tumor cells.[14][23]
Caption: Workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).[23]
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Randomization: Randomize the mice into different treatment cohorts (typically 8-10 mice per group), such as:
-
Group 1: Vehicle control (e.g., saline or PBS)
-
Group 2: 5-Fluorouracil (at a clinically relevant dose)
-
Group 3: Thiadiazole Derivative (at one or more dose levels)
-
-
Treatment Administration: Administer the compounds via the determined route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Monitoring: Measure tumor volumes and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Study Endpoint: Continue the study for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.[24][25]
Conclusion and Future Directions
The comparison between 5-Fluorouracil and the 1,3,4-thiadiazole class of compounds encapsulates the evolution of cancer therapy.
-
5-Fluorouracil remains a potent, clinically validated drug. Its strength lies in its well-documented efficacy, but this is counterbalanced by its lack of specificity, significant toxicity, and the potential for drug resistance.[12][13]
-
1,3,4-Thiadiazole derivatives represent a highly promising frontier in drug discovery. Their strength lies in their chemical versatility, which allows for the rational design of compounds that can potently and selectively inhibit a wide range of cancer-specific targets.[5][9] As demonstrated by preclinical data, optimized derivatives can far exceed the potency of 5-FU in vitro.
For the drug development professional, the path forward is clear. While 5-FU serves as an essential benchmark, the future of oncology lies in targeted agents like those that can be built upon the 1,3,4-thiadiazole scaffold. The key challenge—and opportunity—is the rigorous preclinical validation of these novel compounds. By employing systematic experimental frameworks as outlined in this guide, researchers can effectively identify and advance the most promising candidates that offer the potential for higher efficacy and a superior safety profile, ultimately addressing the most pressing unmet needs in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
